Biochemical Potency Differentiation: A2ti-2 (IC50 = 230 μM) vs. A2ti-1 (IC50 = 24 μM) in Cell-Free Assays
A2ti-2 exhibits approximately 9.6-fold lower potency in disrupting the annexin A2-S100A10 interaction compared to its structural analog A2ti-1 (compound 1b) in the same cell-free biochemical assay system [1]. This quantitative difference establishes A2ti-2 as the lower-potency member of the A2ti series, a characteristic that may be advantageous for experimental designs requiring partial target engagement or dose-response spanning broader concentration ranges [1].
| Evidence Dimension | Biochemical IC50 for A2-S100A10 protein-protein interaction inhibition |
|---|---|
| Target Compound Data | 230 μM |
| Comparator Or Baseline | A2ti-1: 24 μM |
| Quantified Difference | 9.6-fold lower potency |
| Conditions | Cell-free biochemical assay |
Why This Matters
For researchers selecting between A2ti family members, this 9.6-fold potency differential determines the working concentration range required for target engagement and should inform experimental design and reagent budgeting.
- [1] Reddy TRK, Li C, Fischer PM, Dekker LV. Three-dimensional pharmacophore design and biochemical screening identifies substituted 1,2,4-triazoles as inhibitors of the annexin A2-S100A10 protein interaction. ChemMedChem. 2012;7(8):1435-1446. doi:10.1002/cmdc.201200107 View Source
